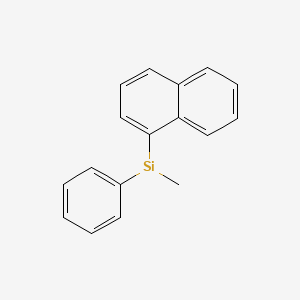

Methyl(1-naphthyl)phenylsilane

Description

Significance of Stereogenic Silicon Centers in Organic Chemistry

Just as a carbon atom with four different substituents is a chiral center, a silicon atom can exhibit the same property. nih.gov These silicon-stereogenic or chiral organosilanes are of growing interest across multiple scientific disciplines. nih.govresearchgate.net Their significance stems from their application in the development of advanced materials, the synthesis of bioactive molecules for medicinal chemistry, their use as probes in mechanistic studies, and their role as chiral auxiliaries and ligands in asymmetric transformations. nih.govresearchgate.netbohrium.com

The "carbon-silicon switch" strategy, which involves replacing a specific carbon atom in an organic molecule with a silicon atom, has garnered considerable interest for creating new functional molecules. researchgate.net While stereogenic carbon centers are widespread in nature, stereogenic silicon centers are not and present significant synthetic challenges. nih.gov This challenge has spurred the development of novel asymmetric catalytic methods to construct these silicon stereocenters. bohrium.comrsc.org The unique properties of these compounds make them valuable tools in synthetic, medicinal, and materials science. bohrium.com

Methyl(1-naphthyl)phenylsilane as a Benchmark Chiral Organosilane

Within the field of chiral organosilanes, Methyl(1-naphthyl)phenylsilane has emerged as a cornerstone compound for research. Pioneering work in the stereochemistry of tri(alkyl/aryl)silanes utilized this specific compound because it is crystalline and can be resolved into its optically pure enantiomers with relative ease. rsc.org Its well-defined structure and predictable reactivity have made it an ideal model for studying the stereochemical pathways of reactions at a silicon center.

Numerous studies have employed optically active Methyl(1-naphthyl)phenylsilane to investigate reaction mechanisms. For instance, it has been used as a substrate in hydrosilylation reactions catalyzed by Lewis acids, where it was observed that the reaction proceeded with a predominant retention of stereochemistry at the silicon atom. osti.govnih.gov In radical reactions, the use of optically active (+)-methyl(1-naphthyl)phenylsilane demonstrated that the resulting silyl (B83357) radicals largely maintain their configuration during chlorine abstraction, a key finding that contrasts with the typical behavior of carbon-centered radicals. mcmaster.ca

The compound has also been instrumental in studying nucleophilic substitution reactions at the silicon center. The cleavage of the silicon-naphthyl bond by bromine has been shown to proceed with a high degree of inversion of configuration. acs.org Furthermore, rearrangement-displacement reactions involving migrations of phenyl groups have been studied using derivatives of methyl-1-naphthylphenylsilane, showing high stereoselectivity with inversion of configuration at the silicon atom. nih.gov These detailed mechanistic investigations underscore the compound's role as a benchmark for establishing the fundamental principles of silicon stereochemistry.

Table 1: Selected Stereochemical Studies Using Methyl(1-naphthyl)phenylsilane Derivatives

| Reaction Type | Reagents | Key Finding (Stereochemistry at Silicon) | Reference(s) |

| Hydrosilylation of Aldehydes | Bis(perfluorocatecholato)silane | Predominant retention | osti.govnih.gov |

| Halogenation (Radical) | Benzoyl peroxide, CCl₄ | >90% retention | mcmaster.ca |

| Electrophilic Cleavage | Bromine (Br₂) | ~94% inversion | acs.org |

| Rearrangement-Displacement | Sodium methoxide | >93% inversion | nih.gov |

| Silylcarbinol Rearrangement | Sodium-potassium alloy | Retention of configuration | cdnsciencepub.com |

| Homolytic 1,5-Transfer | Tributyltin hydride | Retention of configuration | rsc.org |

Historical Trajectory of Academic Inquiry into Asymmetric Silicon Chemistry

The academic pursuit of asymmetric silicon chemistry has a rich history, with significant progress made since the mid-20th century. The synthesis and study of silicon-stereogenic silanes have been recognized as an intriguing and demanding area within organic and organosilicon chemistry. rsc.org

Pioneering work in the field was notably advanced by Leo H. Sommer and his collaborators. Their "elegant work" on methyl-a-naphthylphenylsilanes was a critical development, providing the foundational methods for resolving these compounds and studying their stereochemical reactions. osti.govcdnsciencepub.com Publications from the late 1960s detail the stereochemistry of reactions involving optically active organosilicon hydrides and the mechanisms of substitution at the silicon center, establishing key concepts like the Sₙ2-Si mechanism. acs.org This early research demonstrated that, unlike their carbon analogues, reactions at a chiral silicon center could proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the leaving group.

The field has experienced a resurgence of interest, with researchers developing new catalytic asymmetric methods for the enantioselective construction of silicon-stereocenters. bohrium.comrsc.org This renewed focus is driven by the increasing applications of chiral organosilanes in diverse areas, from materials science to medicinal chemistry. researchgate.netbohrium.com The historical foundations laid by the study of benchmark molecules like Methyl(1-naphthyl)phenylsilane continue to inform the modern development of this sophisticated area of chemistry.

Properties

CAS No. |

112170-78-2 |

|---|---|

Molecular Formula |

C17H15Si |

Molecular Weight |

247.38 g/mol |

InChI |

InChI=1S/C17H15Si/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |

InChI Key |

FCMAGGUZGKOPGQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure Methyl 1 Naphthyl Phenylsilane and Its Chiral Derivatives

Stereoselective Synthesis Strategies from Precursors

The creation of a chiral center at the silicon atom requires precise control over the substitution reactions. Two primary strategies involving nucleophilic substitution with chiral silanes and organometallic reagents have proven effective.

Nucleophilic Substitution at Silicon with Chiral Silanes (e.g., Silyllithium Species)

The reaction of chiral halosilanes with silyllithium species represents a powerful method for the stereoselective formation of silicon-silicon bonds. Research has shown that the stereochemical outcome of these reactions can be highly dependent on the reaction conditions, such as solvent polarity and temperature. For instance, the nucleophilic substitution of optically active (R)-fluoromethyl(1-naphthyl)phenylsilane with an achiral silyllithium species can exhibit a crossover from retention to inversion of configuration at approximately -20 °C. researchgate.net

The reaction of optically active (S)-chloro-, (S)-bromo-, or (R)-fluoro[methyl(naphth-1-yl)phenyl]silane with (dimethyl(4-methoxynaphth-1-yl)silyl)lithium has been studied in detail. acs.org It was found that racemization of the starting chlorosilane and bromosilane (B8379080) could be suppressed by using less polar solvents and lowering the reaction temperature. acs.org This approach allows for the synthesis of optically active disilanes with a high degree of stereochemical control.

A recent development involves the generation of chiral silyl (B83357) nucleophiles from chiral silylboranes. nih.gov Treatment of a chiral silylborane, such as (+)-(R)-methyl(naphthalen-1-yl)phenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, with methyllithium (B1224462) generates a silyllithium intermediate that can be quenched with electrophiles. nih.govchemrxiv.org This method has been shown to proceed with high stereoretention, providing access to enantiomerically pure hydrosilanes and other derivatives. nih.govchemrxiv.org

Table 1: Stereoselective Synthesis via Silyllithium Species

| Precursor | Reagent | Product | Stereochemical Outcome | Ref |

|---|---|---|---|---|

| (R)-Fluoromethyl(1-naphthyl)phenylsilane | (Dimethyl(4-methoxynaphth-1-yl)silyl)lithium | 1,1,2-Trimethyl-2-(4-methoxy-1-naphthyl)-1-(1-naphthyl)disilane | Retention/Inversion Crossover at -20 °C | researchgate.net |

| (S)-Chloro[methyl(naphth-1-yl)phenyl]silane | (Dimethyl(4-methoxynaphth-1-yl)silyl)lithium | (R)-1,2,2-Trimethyl-2-(4-methoxynaphth-1-yl)-1-(naphth-1-yl)-1-phenyldisilane | Inversion | acs.org |

Organometallic Reagent Mediated Reactions (e.g., Grignard Reagents)

Grignard reagents are widely utilized in the synthesis of organosilicon compounds. wikipedia.orgmt.comlibretexts.org The reaction of a di- or tri-substituted halosilane with a Grignard reagent is a fundamental method for forming silicon-carbon bonds. wikipedia.orglibretexts.org For the synthesis of chiral silanes, a common strategy involves the diastereoselective reaction of a prochiral silane (B1218182) bearing a chiral auxiliary with a Grignard reagent.

One such approach involves the use of cyclic 1,3-dioxa-2-silacycloalkanes derived from chiral diols. The diastereoselective ring-opening of these cyclic silyl ethers with Grignard reagents, followed by reduction with lithium aluminum hydride, can produce optically active silanes with high enantiomeric excess. oup.comresearchgate.net For example, the reaction of a 1,3-dioxa-2-silacycloheptane bearing a C2 chiral auxiliary with 1-naphthylmagnesium bromide has been shown to produce methyl(1-naphthyl)phenylsilane with a notable enantiomeric excess. oup.com

The stereoselectivity of these reactions is influenced by the nature of the chiral auxiliary, the Grignard reagent, and the reaction conditions. While this method can be highly effective, the maximum specific rotations of many of the resulting chiral silanes have not been fully established, making the precise determination of optical yields challenging in some cases. oup.com

Table 2: Grignard Reagent Mediated Synthesis

| Precursor | Grignard Reagent | Product | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| Cyclic silyl ether with C2 chiral auxiliary | 1-Naphthylmagnesium Bromide | Methyl(1-naphthyl)phenylsilane | 33.2% | oup.com |

| Cyclic silyl ether with C2 chiral auxiliary | Ethylmagnesium Bromide | Ethylmethylphenylsilane | 93% | researchgate.net |

Preparation of Functionalized Methyl(1-naphthyl)phenylsilane Derivatives

Once enantiomerically pure methyl(1-naphthyl)phenylsilane is obtained, it serves as a versatile starting material for the synthesis of various functionalized chiral silane derivatives.

Chiral Silyl Halides (e.g., Silyl Chlorides)

The conversion of a chiral hydrosilane to a chiral silyl halide is a key step for further functionalization. The chlorination of (R)-methyl(1-naphthyl)phenylsilane with chlorine gas in carbon tetrachloride at 0 °C yields (S)-methyl(naphth-1-yl)phenylchlorosilane. acs.org This reaction proceeds with high stereospecificity. The resulting chiral silyl chloride is a valuable intermediate that can react with various nucleophiles, such as silyllithium reagents, to form new chiral silicon compounds. acs.org The enantiospecificity of the chlorination of a similar chiral silane, (SiS)-9c, to (SiR)-7c has been determined to be retention of configuration by X-ray crystallography. researchgate.net

Chiral Alkoxysilanes and Silanols

Chiral alkoxysilanes can be synthesized through the asymmetric hydrosilylation of ketones with a prochiral silane like (1-naphthyl)phenylsilane, catalyzed by a chiral rhodium complex. acs.org For instance, the reaction with symmetric aliphatic ketones can yield the corresponding (R)-(alkoxy)(1-naphthyl)phenylsilane with over 99% enantiomeric excess. acs.org

Alternatively, stereoselective cleavage of a silicon-naphthyl bond in an optically pure precursor can lead to functionalized silanes. For example, optically pure (R)-methyl(1-naphthyl)phenyl-(d-menthyloxy)silane undergoes stereoselective bond scission with bromine to give optically active (R)-methylphenyl(d-menthyloxy)bromosilane, which can be further functionalized. tandfonline.com

Chiral Vinylsilanes and Silylethylenes

The hydrosilylation of acetylene (B1199291) with a chiral silane provides a direct route to chiral vinylsilanes. The reaction of R-(+)-methyl-1-naphthyl-phenylsilane with acetylene in the presence of a platinum catalyst (H₂PtCl₆·xH₂O) proceeds with retention of configuration at the silicon center. jst.go.jp This reaction produces the chiral vinylsilane, S-(+)-methyl(1-naphthyl)phenylvinylsilane, in high chemical yield (85%) and with high optical purity under mild conditions. jst.go.jp These chiral vinylsilanes are valuable monomers for the synthesis of optically active polymers. jst.go.jp

Mechanistic and Stereochemical Principles in Reactions Involving Methyl 1 Naphthyl Phenylsilane

Stereochemical Outcome of Reactions at the Silicon Center

The geometry of the transition state and the nature of the attacking nucleophile, the leaving group, and the solvent all play crucial roles in determining the stereochemical fate of reactions at the chiral silicon center of methyl(1-naphthyl)phenylsilane.

Inversion of Configuration

A common stereochemical pathway in nucleophilic substitution reactions at silicon is the inversion of configuration, analogous to the well-known SN2 reaction at a carbon center. This outcome is indicative of a backside attack by the nucleophile, where it approaches the silicon atom from the side opposite to the leaving group.

A notable example is the cleavage of the silicon-naphthyl bond in a derivative of methyl(1-naphthyl)phenylsilane. The reaction of (R)-(+)-[(+)-menthoxy]methyl(naphth-1-yl)phenylsilane with bromine in chloroform (B151607) at -64 °C results in the formation of the corresponding bromosilane (B8379080) with a high degree of inversion of configuration. Initial studies reported a 92% inversion with an 84.5% optical purity of the product. This stereoselectivity was further improved to 96% inversion and 91.3% optical purity by introducing a methoxy (B1213986) group at the 4-position of the naphthyl group, highlighting the electronic influence on the stereochemical outcome.

This stereospecific inversion strongly supports a mechanism where the bromine atom attacks the silicon center from the rear, leading to a trigonal bipyramidal transition state, which then collapses to the product with an inverted configuration.

Retention of Configuration

While inversion is common, reactions at the silicon center of methyl(1-naphthyl)phenylsilane and its derivatives can also proceed with retention of configuration. This outcome typically suggests a frontside attack mechanism, where the nucleophile attacks from the same side as the leaving group. This is often facilitated by the formation of a pentacoordinate intermediate with a specific geometry that allows the entering and leaving groups to occupy equatorial and apical positions, or through a mechanism involving electrophilic assistance at the leaving group.

The stereochemical outcome is highly dependent on the nature of the reactants and the reaction conditions. For instance, the choice of nucleophile and solvent can significantly influence whether the reaction proceeds with inversion or retention.

Racemization Phenomena and Control

Racemization at the silicon center of methyl(1-naphthyl)phenylsilane leads to a loss of stereochemical information, resulting in a mixture of enantiomers. This can occur through several mechanisms, including the formation of a symmetric, achiral intermediate or through rapid equilibration between enantiomeric forms of a chiral intermediate.

The stability of the chiral silicon center can be influenced by the reaction conditions. For example, the presence of certain catalysts or solvents can promote racemization. In some cases, enantiomerically pure chlorosilanes have been observed to undergo significant racemization in the presence of lithium metal or di-tert-butylbiphenylide, a phenomenon attributed to chloride-induced racemization.

Controlling racemization is crucial for stereospecific synthesis. This can be achieved by careful selection of reagents, solvents, and reaction temperatures to favor a specific stereochemical pathway and minimize competing processes that lead to loss of optical purity.

Detailed Mechanistic Investigations of Silicon-Centered Stereochemistry

The diverse stereochemical outcomes observed in reactions of methyl(1-naphthyl)phenylsilane have prompted detailed mechanistic investigations to elucidate the underlying principles governing reactivity at the silicon center.

SN2-Si Mechanisms

The inversion of configuration observed in many reactions of methyl(1-naphthyl)phenylsilane is strong evidence for an SN2-type mechanism at the silicon center, denoted as SN2-Si. This mechanism involves a concerted process where the nucleophile attacks the silicon atom as the leaving group departs. The transition state is believed to be a trigonal bipyramid, with the incoming nucleophile and the leaving group occupying the apical positions.

The feasibility of the SN2-Si mechanism is supported by the ability of silicon to expand its coordination sphere and form hypervalent intermediates. The existence of stable pentacoordinate silicon complexes lends credence to the proposed trigonal bipyramidal transition state in these reactions. The nature of the leaving group is a key factor in determining the degree of Si-O bond formation in the transition state of nucleophilic substitution at a silicon atom.

Ionic and Radical Pathways

Beyond the concerted SN2-Si mechanism, ionic and radical pathways can also influence the stereochemistry of reactions involving methyl(1-naphthyl)phenylsilane.

Ionic Pathways: The formation of a transient, three-coordinate silylium (B1239981) ion (R₃Si⁺) as a reaction intermediate would be expected to lead to racemization, as the planar or rapidly inverting pyramidal geometry of the silylium ion would allow for nucleophilic attack from either face with equal probability. While the generation of free silylium ions in solution has been a topic of considerable debate, their involvement in certain reactions, particularly with non-coordinating counterions, could explain the loss of stereochemical integrity.

Radical Pathways: Homolytic cleavage of a bond to the silicon atom can generate a silyl (B83357) radical. The stereochemical outcome of reactions involving silyl radicals depends on the radical's geometry and configurational stability. If the silyl radical is planar or inverts its configuration rapidly relative to the rate of its subsequent reaction (e.g., halogen abstraction), racemization will occur. Conversely, if the radical is pyramidal and configurationally stable on the timescale of the reaction, some degree of stereochemical retention or inversion might be observed. The stereochemistry of radical halogenation at a chiral center typically leads to racemization due to the formation of a planar or rapidly inverting radical intermediate.

The specific reaction conditions, including the presence of radical initiators or species capable of single-electron transfer, will determine the likelihood of a radical pathway competing with or dominating over ionic or concerted mechanisms.

Influence of Catalyst and Solvent on Stereoselectivity

Influence of Catalyst on Stereoselectivity

While the influence of chiral catalysts on the stereoselectivity of reactions involving various silanes is a broad and well-documented field, specific studies detailing the catalytic control of stereoselectivity in reactions directly involving methyl(1-naphthyl)phenylsilane are not extensively represented in the current body of scientific literature. The principles of asymmetric catalysis suggest that chiral ligands coordinated to a metallic or non-metallic center can create a chiral environment that favors the formation of one enantiomer over the other. This is typically achieved by lowering the activation energy of the pathway leading to the favored enantiomer. However, without specific research data on methyl(1-naphthyl)phenylsilane, a detailed discussion with supporting data tables on catalyst influence is not possible at this time.

Influence of Solvent on Stereoselectivity

The solvent's role in influencing the stereoselectivity of reactions at the silicon center of methyl(1-naphthyl)phenylsilane derivatives is significant and has been subject to detailed investigation. The polarity of the solvent and the reaction temperature are key factors that can dictate the degree of stereochemical control, primarily by influencing the stability of charged intermediates and transition states that can lead to racemization.

A notable example is the nucleophilic substitution reaction of optically active halo[methyl(1-naphthyl)phenyl]silanes with silyllithium reagents. Research has demonstrated that racemization of the starting halosilane can be effectively suppressed by decreasing the polarity of the solvent and lowering the reaction temperature. rsc.org This effect is clearly illustrated in the reaction of (S)-chloro[methyl(naphth-1-yl)phenyl]silane with 1,1-dimethyl(4-methoxynaphth-1-yl)silyllithium.

The data presented in the following table showcases how the choice of solvent for the chlorosilane and the reaction temperature directly impact the enantiomeric excess (ee) of the resulting disilane (B73854) product.

Table 1: Effect of Solvent and Temperature on the Stereoselectivity of the Reaction of (S)-chloro[methyl(naphth-1-yl)phenyl]silane with a Silyllithium Reagent rsc.org

| Entry | Solvent for Chlorosilane | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | THF | 25 | 45 | 5 |

| 2 | THF | -78 | 49 | 80 |

| 3 | Pentane (B18724) | 25 | 45 | 87 |

| 4 | Pentane | -78 | 45 | 99 |

As the data indicates, changing the solvent for the chlorosilane from the more polar tetrahydrofuran (B95107) (THF) to the nonpolar pentane leads to a significant increase in the enantiomeric excess of the product, even at room temperature (from 5% ee in THF to 87% ee in pentane). rsc.org This is attributed to the reduced ability of a nonpolar solvent to stabilize any ionic intermediates that could facilitate racemization of the starting material.

Furthermore, lowering the reaction temperature from 25 °C to -78 °C dramatically improves the stereoselectivity in both solvent systems. In THF, the ee increases from 5% to 80%, while in pentane, an almost perfectly stereospecific reaction is achieved, with the product being formed in 99% ee. rsc.org This temperature effect is a common feature in stereoselective reactions, as it provides less thermal energy for the system to overcome the energy barrier to racemization pathways. The combination of a nonpolar solvent and low temperature provides the optimal conditions for achieving high stereoselectivity in this particular reaction.

Catalytic Applications and Transformations Utilizing Chiral Methyl 1 Naphthyl Phenylsilane Substrates

Lewis Acid-Catalyzed Reactions

Lewis acids, particularly potent variants like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), play a crucial role in activating the Si-H bond of methyl(1-naphthyl)phenylsilane, facilitating its reaction with various nucleophiles. These reactions are often studied for their stereochemical outcomes, providing insight into the reaction mechanisms at the silicon center.

Silylation of Alcohols, Silanols, and Methoxysilanes

The silylation of oxygen-containing nucleophiles is a fundamental transformation for installing a silyl (B83357) protecting group or forming siloxane bonds. Research has specifically investigated the stereochemistry of these reactions using optically pure (R)-methyl(1-naphthyl)phenylsilane with Lewis acid catalysts.

Studies by Kawakami et al. focused on the silylation of alcohols, silanols, and methoxysilanes using (R)-methyl(1-naphthyl)phenylsilane in the presence of B(C₆F₅)₃. The primary goal was to elucidate the stereochemical pathway of the substitution at the chiral silicon center. The outcome of these reactions—whether the configuration at the silicon atom is retained or inverted—provides critical information about the transition state. For the reaction with methanol, inversion of the silicon center's configuration was predominantly observed. In contrast, the reaction with triphenylsilanol (B1683266) resulted in the retention of the original stereochemistry. This difference in outcome highlights a mechanistic shift depending on the nature of the oxygen nucleophile.

| Nucleophile | Catalyst | Product Type | Predominant Stereochemical Outcome at Si |

|---|---|---|---|

| Methanol | B(C₆F₅)₃ | Alkoxysilane | Inversion |

| Triphenylsilanol | B(C₆F₅)₃ | Disiloxane (B77578) | Retention |

Hydrosilylation of Carbonyl Compounds (e.g., Aldehydes)

Lewis acid-catalyzed hydrosilylation is a powerful method for the reduction of carbonyl compounds to the corresponding silyl ethers. The mechanism of this reaction has been probed using chiral silanes to track the fate of the silicon center's stereochemistry.

In one study, the hydrosilylation of benzaldehyde (B42025) was carried out using optically active R-(+)-methyl(1-naphthyl)phenylsilane, catalyzed by the neutral silicon Lewis acid bis(perfluorocatecholato)silane. The reaction was found to proceed with a predominant retention of the stereochemical configuration at the silicon atom. This result is consistent with a carbonyl activation pathway, where the Lewis acid coordinates to the aldehyde's oxygen atom, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the silane (B1218182). The stereochemical retention suggests that the silicon-oxygen bond forms after the initial hydride transfer in a concerted or near-concerted fashion that preserves the original chirality of the silane.

| Silane Substrate | Carbonyl Substrate | Catalyst | Product | Stereochemical Outcome at Si |

|---|---|---|---|---|

| (R)-(+)-Methyl(1-naphthyl)phenylsilane | Benzaldehyde | Bis(perfluorocatecholato)silane | Silyl Ether | Retention |

Oligosiloxane and Polysiloxane Formation (e.g., Piers-Rubinsztajn Reaction)

The formation of siloxane bonds (Si-O-Si) is fundamental to the synthesis of silicones. The Piers-Rubinsztajn reaction offers a non-hydrolytic route to these materials through the B(C₆F₅)₃-catalyzed condensation of hydrosilanes and alkoxysilanes. dntb.gov.uarsc.org This reaction is highly efficient for creating precisely structured oligosiloxanes and polysiloxanes under mild conditions, avoiding the equilibration issues common with traditional acid- or base-catalyzed methods. dntb.gov.uarsc.org

The general mechanism involves the activation of the Si-H bond by the borane (B79455) catalyst, followed by reaction with an alkoxysilane (R'₃Si-OR) or a silanol (B1196071) (R'₃Si-OH) to form a new siloxane linkage, releasing an alkane (R-H) or dihydrogen (H₂) as the byproduct. dntb.gov.uarsc.org This methodology allows for the synthesis of complex architectures, including block copolymers and dendrimers. dntb.gov.ua While specific studies detailing the use of methyl(1-naphthyl)phenylsilane in this reaction are not prominent, its nature as a hydrosilane makes it a suitable candidate for participating in such transformations to create chiral, well-defined silicone structures.

| Reactant 1 (Hydrosilane) | Reactant 2 (Oxygen Nucleophile) | Catalyst | Product | Byproduct |

|---|---|---|---|---|

| R₃Si-H | R'₃Si-OR'' | B(C₆F₅)₃ | R₃Si-O-SiR'₃ (Disiloxane) | R''-H |

| R₃Si-H | R'₃Si-OH | B(C₆F₅)₃ | R₃Si-O-SiR'₃ (Disiloxane) | H₂ |

Transition Metal-Catalyzed Processes

Transition metals, particularly those from the platinum group, are highly effective catalysts for transformations involving hydrosilanes. These processes provide key routes for the formation of silicon-carbon bonds and silicon-based polymers.

Platinum-Catalyzed Hydrosilylation of Alkynes

The platinum-catalyzed hydrosilylation of alkynes is one of the most important methods for synthesizing vinylsilanes, which are versatile intermediates in organic synthesis. mdpi.com The reaction typically involves the syn-addition of the Si-H bond across the carbon-carbon triple bond. mdpi.com Common catalysts for this transformation include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. mdpi.comrsc.org

The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism, which involves several steps: oxidative addition of the hydrosilane to the platinum(0) complex, coordination of the alkyne, migratory insertion of the alkyne into the Pt-H bond, and reductive elimination to yield the vinylsilane product and regenerate the catalyst. mdpi.com This process allows for the creation of functionalized silanes from simple precursors. As a substituted hydrosilane, methyl(1-naphthyl)phenylsilane can be utilized in this reaction to synthesize chiral vinylsilanes, which could serve as valuable building blocks in asymmetric synthesis.

| Hydrosilane Substrate | Alkyne Substrate | Catalyst | Typical Products (Isomers) |

|---|---|---|---|

| R₃Si-H | R'-C≡C-H | Pt(0) complex (e.g., Karstedt's) | β-(E)-vinylsilane, α-vinylsilane |

Rhodium-Catalyzed Dehydrocoupling Polymerization

Rhodium complexes are effective catalysts for the dehydrocoupling of hydrosilanes, a process that forms silicon-silicon bonds with the concomitant evolution of hydrogen gas. researchgate.net When applied to di- or tri-functional silanes, this reaction leads to the formation of polysilanes, which are polymers with a silicon backbone. These materials have unique electronic and photophysical properties.

The dehydrocoupling polymerization of primary (RSiH₃) or secondary (R₂SiH₂) silanes using rhodium catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), typically proceeds via a mechanism involving oxidative addition of the Si-H bond to the rhodium center, followed by reductive elimination of H₂ and Si-Si bond formation. researchgate.net This method has been used to synthesize a variety of polysiloxanes and related polymers under mild conditions. researchgate.net The use of a chiral, monofunctional substrate like methyl(1-naphthyl)phenylsilane in related dehydrocoupling reactions could lead to the formation of specific chiral disilanes, while difunctional analogues could potentially be polymerized to form stereoregular polysilanes.

| Silane Monomer(s) | Catalyst | Product Type | Byproduct |

|---|---|---|---|

| RSiH₃ or R₂SiH₂ | Rh(I) complex (e.g., Rh(PPh₃)₃Cl) | Polysilane | H₂ |

| HSiR₂-X-R₂SiH + HO-Y-OH | Rh(I) complex | Poly(siloxane) copolymer | H₂ |

Copper-Catalyzed Siloxane Formation

The formation of siloxanes through the dehydrogenative coupling of hydrosilanes and silanols is a fundamental transformation in silicon chemistry. Copper catalysis has emerged as a mild and efficient method to facilitate this reaction. This approach is a notable alternative to more expensive catalytic systems based on metals like gold or cobalt.

Recent studies have demonstrated that commercially available Stryker's reagent ([(PPh₃)CuH]₆) can effectively catalyze the cross-dehydrogenative coupling between various hydrosilanes and silanols at room temperature. researchgate.net This method is characterized by its high chemoselectivity and operational simplicity, avoiding the need for additional activators or specialized ligands. researchgate.net The reaction proceeds efficiently with a low catalyst loading, making it an economically viable process. researchgate.net

The general applicability of this copper-catalyzed system has been shown with a range of primary and secondary silanes, which readily couple with various silanols, including those with bulky substituents, to produce dihydrosiloxanes in high yields. researchgate.net While tertiary hydrosilanes can also undergo this coupling, the steric hindrance of the silanol partner plays a more significant role. researchgate.net

In the context of chiral silanes, such as Methyl(1-naphthyl)phenylsilane, the stereochemical outcome of silylation reactions is of paramount importance. Although specific studies detailing the copper-catalyzed dehydrogenative coupling of Methyl(1-naphthyl)phenylsilane with silanols are not extensively documented in the reviewed literature, related research on Lewis acid-catalyzed silylation of alcohols and silanols using optically active Methyl(1-naphthyl)phenylsilane highlights the significance of stereochemistry at the silicon center. researchgate.net These studies provide a foundation for understanding how the chiral nature of Methyl(1-naphthyl)phenylsilane influences the stereochemical course of reactions at the silicon atom.

A proposed mechanism for the copper-catalyzed siloxane formation involves the initial formation of a copper-silanolate complex, followed by transmetalation with the hydrosilane to yield the siloxane product and regenerate the active copper hydride catalyst. researchgate.net

Table 1: Copper-Catalyzed Dehydrogenative Coupling of Hydrosilanes and Silanols

| Entry | Hydrosilane | Silanol | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylsilane | Trimethylsilanol | Stryker's Reagent | 0.125 | High | researchgate.net |

| 2 | p-Tolylsilane | Triethylsilanol | Stryker's Reagent | 0.125 | 76-99 | researchgate.net |

Palladium-Catalyzed Racemization Studies

The stereochemical stability of chiral organosilanes is a critical aspect of their application in asymmetric synthesis. Racemization, or the conversion of a chiral molecule into an equal mixture of both enantiomers, can be facilitated by various catalysts. While palladium catalysis is a powerful tool in organic synthesis, specific studies on the palladium-catalyzed racemization of Methyl(1-naphthyl)phenylsilane were not prominent in the surveyed literature.

However, the broader field of palladium-catalyzed reactions involving chiral silanes provides some context. For instance, palladium catalysts have been employed in the asymmetric synthesis of axially chiral (allenylmethyl)silanes. nih.gov In these reactions, the palladium catalyst, in conjunction with a chiral ligand, controls the stereochemical outcome of the carbon-silicon bond formation. Such systems are designed to create and maintain a specific stereochemistry at the silicon center, the opposite of racemization.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, utilize organosilanes as nucleophilic partners. The mechanism of these reactions involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. While these reactions are not designed to induce racemization, the interaction of the organosilane with the palladium catalyst could, under certain conditions, potentially lead to stereochemical changes at the silicon center, although this is not the intended or typically observed outcome.

The lack of specific literature on the palladium-catalyzed racemization of Methyl(1-naphthyl)phenylsilane suggests that this may not be a common or synthetically useful transformation. The focus in palladium catalysis involving chiral silanes is predominantly on the development of stereoselective and stereospecific reactions that preserve or create chirality, rather than destroy it.

Cobalt-Catalyzed Polymerization

Cobalt catalysis has been effectively utilized in the polymerization of various monomers, including in the context of hydrosilylation polymerization to form polycarbosilanes. This method involves the addition of a Si-H bond across a carbon-carbon multiple bond, a reaction that can be catalyzed by cobalt complexes.

Cobalt-catalyzed hydrosilylation polymerization offers a route to linear polycarbosilanes by reacting monomers containing both Si-H groups and unsaturated functionalities. researchgate.net Mechanistic studies suggest that these polymerizations can be initiated by the cobalt-catalyzed hydrosilylation of alkynes. researchgate.net The resulting polymers can possess interesting material properties, such as high refractive indices. researchgate.net

While the existing literature on cobalt-catalyzed hydrosilylation polymerization does not specifically detail the use of Methyl(1-naphthyl)phenylsilane as a monomer, its structure as a hydrosilane makes it a potential candidate for such reactions. If copolymerized with a suitable diene or diyne, the chiral nature of Methyl(1-naphthyl)phenylsilane could be incorporated into the polymer backbone, leading to the formation of chiral polymers. The stereochemistry of the silicon center in the monomer unit could influence the helical structure and other chiroptical properties of the resulting polymer.

The general conditions for cobalt-catalyzed hydrosilylation often involve a cobalt salt or complex as a precatalyst. The choice of ligands on the cobalt center can influence the activity and selectivity of the catalyst. acs.org

Table 2: Examples of Cobalt-Catalyzed Hydrosilylation Reactions

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Cobalt(I) arene complex | Hydrosilanes and olefins | Alkylsilanes | acs.org |

| Bis(carbene) cobalt(I)-dinitrogen complex | Alkenes and tertiary silanes/hydrosiloxanes | Alkylsilanes | acs.orgillinois.edu |

Biocatalytic Approaches to Silicon Transformations

Enzymatic Oxidation and Functionalization of Si-H Bonds

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of organosilanes. A key transformation is the oxidation of the silicon-hydride (Si-H) bond to a silicon-hydroxyl (Si-OH) group, forming a silanol. Enzymes, particularly cytochrome P450 monooxygenases, have been shown to be capable of catalyzing this transformation with high efficiency and selectivity. escholarship.org

The wild-type cytochrome P450 monooxygenase from Bacillus megaterium (P450 BM3) exhibits promiscuous activity for the oxidation of hydrosilanes to silanols. escholarship.org This enzymatic oxidation utilizes molecular oxygen as the oxidant under mild reaction conditions. researchgate.net A significant advantage of this biocatalytic approach is the high chemoselectivity for the Si-H bond over C-H bonds within the same molecule. escholarship.org This selectivity is attributed to the lower bond dissociation energy of the Si-H bond compared to C-H bonds. researchgate.net

For a substrate like Methyl(1-naphthyl)phenylsilane, enzymatic oxidation would selectively convert the Si-H bond to a Si-OH bond, yielding Methyl(1-naphthyl)phenylsilanol. This transformation is of particular interest as it creates a chiral silanol from a prochiral silane. The enzymatic approach avoids the formation of disiloxane byproducts, which can be a common issue in chemical oxidation methods. escholarship.org

The catalytic cycle of P450 enzymes in this process is believed to involve a high-valent iron-oxo intermediate that abstracts the hydrogen atom from the silane, followed by a radical rebound mechanism to form the silanol. escholarship.org

Directed Evolution for Asymmetric Organosilicon Synthesis

Directed evolution has become a powerful tool for tailoring enzymes to catalyze non-natural reactions with high activity and stereoselectivity. This approach is particularly valuable for the asymmetric synthesis of chiral organosilicon compounds. By creating libraries of enzyme variants and screening them for improved performance, biocatalysts can be developed for specific transformations that are challenging to achieve with conventional chemical catalysts. researchgate.net

In the context of Methyl(1-naphthyl)phenylsilane, which is prochiral at the silicon center, directed evolution can be applied to develop an enzyme that catalyzes the enantioselective oxidation of the Si-H bond to a Si-OH bond. Starting with a promiscuously active enzyme like wild-type P450 BM3, iterative rounds of mutagenesis and screening can lead to variants with significantly enhanced enantioselectivity for the formation of either the (R)- or (S)-enantiomer of Methyl(1-naphthyl)phenylsilanol. researchgate.netresearchgate.net

The process of directed evolution typically involves the following steps:

Gene diversification: Introducing mutations into the gene encoding the parent enzyme to create a library of variants.

Expression: Expressing these variants in a suitable host organism, such as E. coli.

Screening: Developing a high-throughput assay to screen the enzyme library for the desired properties, such as high conversion and high enantiomeric excess for the target reaction.

Selection: Identifying the best-performing variants to serve as the parents for the next round of evolution.

Through several rounds of this process, enzymes can be evolved to exhibit dramatic improvements in both activity and stereoselectivity for the synthesis of chiral organosilanes. researchgate.netresearchgate.net This approach has been successfully used to engineer P450 enzymes for the highly enantioselective hydroxylation of various substrates. researchgate.netnih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| Methyl(1-naphthyl)phenylsilane |

| Stryker's reagent ([(PPh₃)CuH]₆) |

| Phenylsilane |

| Trimethylsilanol |

| p-Tolylsilane |

| Triethylsilanol |

| Dimethylphenylsilane |

| Axially chiral (allenylmethyl)silanes |

Computational Chemistry and Theoretical Studies on Methyl 1 Naphthyl Phenylsilane Reactivity

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Reaction Pathways

The exploration of reaction pathways for Methyl(1-naphthyl)phenylsilane can be effectively carried out using a combination of quantum mechanical (QM) and molecular dynamics (MD) simulations. These methods allow for the mapping of the entire reaction coordinate, identifying intermediates and transition states that govern the transformation.

Quantum Mechanical (QM) Methods: QM methods, particularly Density Functional Theory (DFT), are cornerstones for investigating reaction mechanisms. DFT calculations can elucidate pathways such as the silylium (B1239981) ion-promoted annulation between (1-naphthyl)silanes and aldehydes nih.gov. In such a reaction, a silylium ion is generated in situ, which then reacts with an aldehyde to form a silylcarboxonium ion intermediate. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution on the naphthyl ring nih.gov. The entire sequence of bond-making and bond-breaking events can be modeled, and the energy of each species along the pathway can be calculated researchgate.net. For very large systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the reactive core is treated with high-level QM theory and the surrounding environment is described by a more computationally efficient molecular mechanics force field researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and solvent effects that can influence a reaction's course. Ab initio MD, where forces are calculated on-the-fly using QM methods, can be particularly useful for simulating reactive processes nih.gov. For a molecule like Methyl(1-naphthyl)phenylsilane, MD simulations could explore the conformational landscape of the molecule prior to reaction and how it interacts with reactants and solvent molecules, which can be crucial for understanding selectivity. A multi-scale framework combining electronic structure calculations with atomistic MD and coarse-grained models can effectively map these complex free-energy landscapes ucsd.edu.

A hypothetical reaction pathway for the functionalization of Methyl(1-naphthyl)phenylsilane, based on related studies, is outlined below.

| Step | Description | Method of Study | Key Findings |

| 1 | Formation of a reactive silicon intermediate (e.g., silylium ion) from Methyl(1-naphthyl)phenylsilane. | DFT, QM/MM | Calculation of activation energy for hydride or other group abstraction. |

| 2 | Coordination of the silicon intermediate with a substrate (e.g., an aldehyde). | DFT | Characterization of the geometry and stability of the resulting complex (e.g., silylcarboxonium ion) nih.gov. |

| 3 | Intramolecular cyclization or substitution reaction. | DFT, IRC | Identification of the transition state for the key bond-forming step and verification of the pathway researchgate.net. |

| 4 | Product formation and catalyst regeneration. | MD, DFT | Analysis of product stability and the energetics of the final steps. |

Theoretical Analysis of Transition States and Energy Landscapes

The theoretical analysis of transition states (TS) and the broader potential energy surface (PES) is fundamental to understanding reaction kinetics and mechanisms nih.gov. The PES, often referred to as an energy landscape, maps the potential energy of a system as a function of its atomic coordinates nih.gov.

Transition State Theory: Developed by Eyring and Polanyi, transition state theory provides a framework for calculating reaction rate constants based on the properties of the transition state structure nih.gov. Using computational methods, the geometry of a TS can be optimized, and its energy calculated. A key confirmation of a true TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate researchgate.net. For reactions involving Methyl(1-naphthyl)phenylsilane, such as a radical substitution, a TS might feature a trigonal bipyramidal silicon center where one bond is forming while another is breaking chemrxiv.org.

Below is a table of hypothetical energetic data for a proposed reaction of Methyl(1-naphthyl)phenylsilane, illustrating key points on a reaction energy landscape.

| Species | Description | Relative Energy (kcal/mol) | Method |

| R | Reactants: Methyl(1-naphthyl)phenylsilane + Electrophile | 0.0 | DFT (B3LYP/6-31G) |

| TS1 | First Transition State (Activation of Silane) | +15.5 | DFT (B3LYP/6-31G) |

| I1 | Silylium Ion Intermediate | +5.2 | DFT (B3LYP/6-31G) |

| TS2 | Second Transition State (Electrophilic Attack) | +22.8 | DFT (B3LYP/6-31G) |

| P | Product | -10.7 | DFT (B3LYP/6-31G*) |

Prediction of Stereochemical Outcomes and Enantioselectivity

Predicting the stereochemical outcome of a reaction involving a chiral center, such as the silicon atom in Methyl(1-naphthyl)phenylsilane, is a significant challenge in computational chemistry nih.gov. The enantioselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the pathways leading to the (R) and (S) products.

For a hypothetical asymmetric reaction catalyzed at the silicon center of Methyl(1-naphthyl)phenylsilane, the process would be as follows:

Generate an exhaustive set of conformers for both the pro-R and pro-S transition states.

Optimize the geometry and calculate the free energy (G) of each conformer.

Apply a Boltzmann distribution to the energies to find the effective free energy barrier for the R (ΔG‡_R) and S (ΔG‡_S) pathways.

Calculate the difference: ΔΔG‡ = ΔG‡_R - ΔG‡_S.

Predict the enantiomeric excess using the equation: ee = tanh(ΔΔG‡ / 2RT) * 100%.

The following table illustrates how the calculated energy difference between diastereomeric transition states translates into a predicted enantiomeric excess at a standard temperature (298 K).

| ΔG‡ (pro-S) (kcal/mol) | ΔG‡ (pro-R) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) (pro-S) |

| 20.0 | 21.4 | 1.4 | 90 |

| 20.0 | 22.0 | 2.0 | 96 |

| 20.0 | 23.0 | 3.0 | >99 |

| 20.0 | 20.5 | 0.5 | 58 |

Electronic Structure Analysis of Silicon-Based Active Species

The reactivity of Methyl(1-naphthyl)phenylsilane is dictated by the electronic structure of the active species it forms. Key intermediates include silicon-centered cations (silylium ions) and radicals (silyl radicals).

Silylium Ions: Silylium ions ([R₃Si]⁺) are highly reactive, electron-deficient species that function as potent Lewis acids nih.gov. Their vacant p-orbital can interact strongly with various substrates. Computational studies, often using DFT, provide insight into the electronic and structural parameters that affect the stability of these ions researchgate.net. In reactions involving (1-naphthyl)silanes, silylium ions can be generated and used to activate substrates like aldehydes, leading to the formation of silylcarboxonium ions as key intermediates in annulation reactions nih.gov.

Silyl (B83357) Radicals: Silicon-centered radicals (R₃Si•) are another important class of reactive intermediates. The electronic ground and excited states of radicals containing aromatic moieties, such as the naphthyl and phenyl groups, can be investigated using methods like state-averaged CASSCF theory researchgate.net. The delocalization of the radical electron into the π-system of the aromatic rings confers significant stability. In reactions like the substitution on a silane (B1218182) by a phenyl radical, the silicon atom in the transition state takes on a specific trigonal bipyramidal geometry, which can be characterized through electronic structure calculations chemrxiv.org. Natural Bond Orbital (NBO) analysis is a useful computational tool to study charge distribution and bond characteristics in these radical and ionic species researchgate.net.

The table below summarizes key computed properties for potential silicon-based active species derived from Methyl(1-naphthyl)phenylsilane.

| Active Species | Type | Key Electronic Feature | Computational Analysis Method |

| [Me(1-Np)PhSi]⁺ | Silylium Ion | Vacant p-orbital on Si; high positive charge on Si. | DFT, NBO |

| [Me(1-Np)PhSi]• | Silyl Radical | Unpaired electron delocalized over Si and aromatic rings. | CASSCF, NBO |

| [Me(1-Np)PhSi-H-R]‡ | Transition State | Hypervalent Si center; partial bond orders. | DFT, Vibrational Analysis |

Advanced Spectroscopic and Analytical Characterization Methodologies for Chiral Organosilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methyl(1-naphthyl)phenylsilane. By examining the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including connectivity and stereochemistry.

Proton (1H), carbon-13 (13C), and silicon-29 (B1244352) (29Si) NMR spectroscopy each offer unique and complementary information for the structural elucidation of methyl(1-naphthyl)phenylsilane.

1H NMR Spectroscopy: In the 1H NMR spectrum of methyl(1-naphthyl)phenylsilane, the protons of the methyl, phenyl, and naphthyl groups resonate at distinct chemical shifts. The methyl protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons of the phenyl and naphthyl groups exhibit complex multiplet patterns in the downfield region due to spin-spin coupling. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the methyl, phenyl, and naphthyl groups gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For instance, the carbon atom of the methyl group attached to the silicon atom will have a characteristic upfield chemical shift.

29Si NMR Spectroscopy: 29Si NMR is particularly valuable for the characterization of organosilanes. The chemical shift of the silicon-29 nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. For methyl(1-naphthyl)phenylsilane, the 29Si NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a silicon atom bonded to one methyl, one phenyl, and one naphthyl group. Theoretical calculations and empirical data from related compounds suggest that the chemical shift would fall within a predictable range for tetracoordinated organosilanes. unige.ch The precise chemical shift can be influenced by factors such as solvent and temperature.

Table 1: Predicted NMR Data for Methyl(1-naphthyl)phenylsilane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| 1H | ~0.5 - 1.0 | Singlet (Si-CH3) |

| ~7.2 - 8.2 | Multiplets (Aromatic) | |

| 13C | ~ -5 to 5 | Quartet (Si-CH3) |

| ~125 - 140 | Singlets and Doublets (Aromatic) | |

| 29Si | ~ -30 to -10 | Singlet |

Note: The predicted values are based on typical chemical shift ranges for similar organosilicon compounds.

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are essential for the separation of enantiomers and the assessment of the enantiomeric purity of chiral compounds like methyl(1-naphthyl)phenylsilane.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of methyl(1-naphthyl)phenylsilane. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

The choice of the chiral stationary phase is critical for achieving successful enantioseparation. For organosilicon compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution.

Table 2: Representative Chiral HPLC Parameters for the Separation of Chiral Organosilanes

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric separation of volatile chiral organosilanes. In this technique, the sample is vaporized and transported by an inert gas through a capillary column coated with a chiral selector. Similar to chiral HPLC, the differential interactions between the enantiomers and the CSP result in their separation. Cyclodextrin-based chiral stationary phases are often used in chiral GC for the separation of a wide range of chiral compounds.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules based on their interaction with polarized light.

Optical Rotation: A chiral compound, such as an enantiomer of methyl(1-naphthyl)phenylsilane, will rotate the plane of plane-polarized light. This property is known as optical activity, and the angle of rotation is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. Enantiomers will rotate the plane of polarized light by an equal amount but in opposite directions.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. Chiral molecules exhibit characteristic CD spectra, which can be positive or negative, corresponding to the electronic transitions within the molecule. The CD spectrum provides a "fingerprint" of a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations. For methyl(1-naphthyl)phenylsilane, the electronic transitions associated with the naphthyl and phenyl chromophores would give rise to distinct signals in the CD spectrum. A study on a polymer containing methyl(1-naphthyl)silylene units demonstrated the utility of CD spectroscopy in characterizing the chiroptical properties of such systems. wiley-vch.de

Polymer Science and Materials Applications of Methyl 1 Naphthyl Phenylsilane Derived Monomers and Polymers

Exploration of Polymerization Mechanisms and Stereocontrol

Dehydrocoupling Polymerization

Dehydrocoupling polymerization is a significant method for forming silicon-silicon bonds, yielding polysilanes with the elimination of hydrogen gas as the sole byproduct. wikipedia.orgpbworks.com This approach is distinct from the more traditional Wurtz-type coupling and offers advantages such as the potential for greater control over the polymer structure and applicability to functionalized silane (B1218182) monomers. pbworks.com The process typically requires a catalyst, with complexes of early transition metals (like titanium and zirconium) and late transition metals (such as cobalt and iron) being effective. wikipedia.orgtandfonline.comnih.gov

For a secondary organosilane like Methyl(1-naphthyl)phenylsilane, which possesses a single Si-H bond, dehydrocoupling would lead to the formation of a linear polysilane, poly[methyl(1-naphthyl)phenylsilane]. The reaction involves the catalytic activation of the Si-H bond, followed by a step-growth mechanism where monomers couple to form dimers, trimers, and ultimately higher molecular weight polymers.

The general reaction can be represented as: n H-Si(CH₃)(C₁₀H₇)(C₆H₅) → H-[Si(CH₃)(C₁₀H₇)(C₆H₅)]ₙ-H + (n-1) H₂

The properties of the resulting polymer, such as molecular weight and polydispersity, are highly dependent on the choice of catalyst and reaction conditions. Research on analogous secondary silanes like methylphenylsilane (B1236316) has demonstrated the feasibility of this polymerization method. For instance, iron-based catalysts have been used to polymerize methylphenylsilane with diols to form poly(silylether)s, showcasing the reactivity of the Si-H bond in such monomers under catalytic conditions. nih.govgsa.ac.uk Similarly, cobalt complexes have proven efficient for the dehydrocoupling of various hydrosilanes with alcohols. tandfonline.com The bulky naphthyl and phenyl groups on Methyl(1-naphthyl)phenylsilane would influence the polymer's stereochemistry and final conformation.

Below is a table summarizing catalysts used in dehydrocoupling polymerization of analogous silanes.

| Catalyst Type | Example Catalyst | Substrate(s) | Product Type | Ref. |

| Iron Complex | Iron β-Diketiminate | Methylphenylsilane, Diols | Poly(silylether) | nih.govgsa.ac.uk |

| Cobalt Complex | Pincer-ligated Cobalt | Phenylsilane, Alcohols | Alkoxysilanes | tandfonline.com |

| Copper(I) Salt | Cuprous Chloride (CuCl) | Methylphenylsilane, Amines | Silazanes | cdnsciencepub.comcdnsciencepub.com |

| Titanocene | Titanocene derivatives | Phenylsilane | Polysilane | wikipedia.org |

Functional Materials Research and Development

The unique combination of a chiral center and bulky aromatic substituents (phenyl and naphthyl) makes Methyl(1-naphthyl)phenylsilane an attractive precursor for a variety of functional materials. Polymers and hybrid structures derived from this silane exhibit potential in advanced applications ranging from organic-inorganic composites to specialized optical and separation systems.

Precursors to Hybrid Functional Materials

Methyl(1-naphthyl)phenylsilane can serve as a precursor for hybrid organic-inorganic materials, particularly through the sol-gel process. atomfair.com To be incorporated into an inorganic network like silica (B1680970), the silane must first be functionalized with hydrolyzable groups, such as alkoxy groups, to form a precursor like Methoxy(methyl)1-naphthyl(phenyl)silane. chemspider.com

The sol-gel process involves the hydrolysis and condensation of silicon alkoxide precursors. mdpi.com Typically, a primary silica precursor like tetraethyl orthosilicate (B98303) (TEOS) is co-condensed with one or more organoalkoxysilanes. atomfair.comresearchgate.net In this context, the functionalized Methyl(1-naphthyl)phenylsilane derivative would act as a co-precursor. Its alkoxy group would hydrolyze to form a silanol (B1196071) (Si-OH), which would then co-condense with hydrolyzed TEOS molecules to build a continuous Si-O-Si (siloxane) network. atomfair.com

The key advantage of this method is the incorporation of the non-hydrolyzable organic groups (methyl, phenyl, and 1-naphthyl) directly into the inorganic silica matrix, connected by covalent Si-C bonds. nih.gov This molecular-level integration creates a true hybrid material, preventing phase separation and allowing the properties of the organic moieties to modify the final material. atomfair.com The inclusion of the bulky and hydrophobic naphthyl and phenyl groups can significantly alter the properties of the resulting silica network, enhancing its thermal stability, modifying its refractive index, and changing its surface characteristics for specific applications.

The table below lists common precursors used in the synthesis of hybrid sol-gel materials.

| Precursor Type | Chemical Name | Abbreviation | Function | Ref. |

| Primary Inorganic | Tetraethyl Orthosilicate | TEOS | Forms the main silica (SiO₂) network | atomfair.commdpi.com |

| Organosilane | Methyltrimethoxysilane | MTMS | Adds methyl groups, modifies hydrophobicity | atomfair.com |

| Organosilane | 3-Aminopropyltriethoxysilane | APTES | Introduces amine functional groups | atomfair.com |

| Organosilane | Methoxy(methyl)1-naphthyl(phenyl)silane | - | Incorporates methyl, naphthyl, and phenyl groups | chemspider.com |

Materials for Optical Display Systems

Polymers derived from Methyl(1-naphthyl)phenylsilane, specifically poly[methyl(1-naphthyl)phenylsilane], are promising candidates for applications in optical display systems. The interest in polysilanes for these applications stems from the unique electronic properties of their silicon-silicon backbone, which features σ-electron delocalization. slideshare.net This delocalization leads to strong electronic absorption in the ultraviolet (UV) region. researchgate.netdtic.mil

Studies on the closely related poly(phenyl methyl silane) show a strong absorption peak and a band gap of approximately 4.6 eV. cambridge.org The incorporation of the larger, more polarizable naphthyl group in place of a phenyl group is expected to shift the absorption spectrum and alter the optical bandgap, potentially bringing the absorption and emission characteristics into a useful range for display technologies. Research on naphthyl silanes has confirmed their distinct UV absorption and fluorescence emission spectra. dtic.mil

Polysilanes have been investigated for several roles in display technology, particularly in organic light-emitting diodes (OLEDs). slideshare.netpatsnap.com They can function as charge transport materials, specifically as hole-transporting layers, due to their suitable electronic structure. patsnap.com Furthermore, the photoluminescent properties of some polysilanes make them candidates for use as emitters in OLEDs or as color conversion layers in other display types. slideshare.netpatsnap.com The evolution of polysilane research has led to their integration into more complex optical components, including photoresists and optical waveguides. patsnap.com

The table below summarizes the relevant optical properties of analogous polysilanes.

| Polymer | Absorption Max (λmax) | Emission Type | Potential Application | Ref. |

| Poly(phenyl methyl silane) | ~330-340 nm | Photoluminescence | Hole transport layer, Emitter | researchgate.netcambridge.org |

| Naphthyl-substituted silanes | Varies (UV region) | Fluorescence | Scintillators, UV absorbers | dtic.mil |

| General Polysilanes | UV region | Photoluminescence | OLEDs, Optical Waveguides | patsnap.compatsnap.com |

Chiral Separation Materials

The silicon atom in Methyl(1-naphthyl)phenylsilane is a stereocenter, meaning the molecule is chiral and can exist as two distinct enantiomers. If an enantiomerically pure form of the monomer is used in polymerization, the resulting poly[methyl(1-naphthyl)phenylsilane] will be an optically active chiral polymer. Such polymers are highly valuable for the creation of chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures. nih.govresearchgate.net

A CSP for enantioselective chromatography works by providing a chiral environment that interacts differently with the two enantiomers of a racemic compound. nih.gov To create such a phase, the chiral polysilane can be physically coated or covalently bonded onto a solid support, most commonly porous silica gel. mdpi.com As the racemic mixture passes through the HPLC column packed with this CSP, one enantiomer will have a stronger interaction (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) with the chiral polymer than the other. This difference in interaction strength causes one enantiomer to be retained longer on the column, allowing the two to be separated and collected as pure substances. nih.gov

The effectiveness of the chiral recognition depends on the specific structure of the chiral polymer. The well-defined helical structures often adopted by synthetic chiral polymers, combined with the specific chiral pendants—in this case, the methyl(1-naphthyl)phenylsilyl group—create the selective binding sites necessary for separation. nih.gov The use of chiral polymers as templates for creating chiral mesoporous materials also represents an emerging area for enantioselective applications. nih.govbiu.ac.il

The table below provides examples of molecular components used to create chiral stationary phases.

| Chiral Selector Type | Basis of Chirality | Typical Application | Ref. |

| Polysaccharide Derivatives | Cellulose (B213188) or amylose (B160209) carbamates | Broad-spectrum enantioseparation | researchgate.net |

| Poly(acetylene) Derivatives | Helical polymer backbone with chiral pendants | HPLC separation of various racemates | nih.gov |

| Crown Ethers | Chiral crown ether macrocycle | Separation of compounds with primary amines | mdpi.com |

| Poly[methyl(1-naphthyl)phenylsilane] | Chiral silicon center in repeating unit | (Potential) HPLC separation of aromatic racemates | - |

Emerging Research Avenues and Future Directions in Methyl 1 Naphthyl Phenylsilane Chemistry

Development of Novel Asymmetric Catalytic Systems for Silicon Stereochemistry

The synthesis of enantiomerically pure compounds with silicon-centered chirality has historically been a significant challenge, often relying on stoichiometric chiral reagents. researchgate.net However, the focus has shifted dramatically towards the development of catalytic asymmetric methods, which are more efficient and sustainable. researchgate.net A primary goal is the desymmetrization of prochiral silanes or the kinetic resolution of racemic mixtures to selectively produce one enantiomer of a chiral silane (B1218182). nih.gov

Recent breakthroughs have seen the emergence of various catalytic platforms. Transition-metal catalysis, employing metals like rhodium, palladium, and scandium, has proven particularly effective. thieme-connect.comamericanelements.com For instance, chiral half-sandwich scandium catalysts have been used for the enantioselective hydrosilylation of alkenes with dihydrosilanes, providing an efficient route to a wide range of enantioenriched silicon-stereogenic silanes. americanelements.com Similarly, rhodium-catalyzed C-H silylation has been developed to construct silicon-stereogenic heterocycles with high enantioselectivity. researchgate.net

Alongside metal-based systems, organocatalysis is emerging as a powerful, complementary approach. acs.orgresearchgate.net Chiral Brønsted acids and Lewis bases are being explored to catalyze reactions that create Si-stereogenic centers. For example, a strong and confined Brønsted acid has been shown to catalyze the enantioselective cyclization of bis(methallyl)silanes, yielding Si-stereogenic silacycles with high enantiomeric ratios. nih.gov Another innovative strategy involves the use of a chiral imidazole-containing catalyst for the desymmetrization of prochiral silanediols, affording Si-stereogenic siloxanols in high yields and enantioselectivity. acs.org These metal-free methods are highly desirable as they avoid potential contamination of the final products with toxic heavy metals. acs.org

Table 1: Examples of Modern Asymmetric Catalytic Systems for Silicon Stereochemistry

| Catalytic System | Reaction Type | Substrate Type | Achieved Enantioselectivity (er / ee) | Reference |

|---|---|---|---|---|

| Chiral Scandium Complex | Intermolecular Hydrosilylation | Alkenes, Dihydrosilanes | High enantioselectivity | americanelements.com |

| Rhodium / Chiral Ligand | Dehydrogenative C-H Silylation | Prochiral Silanes | Good to excellent enantioselectivities | researchgate.net |

| Chiral Imidodiphosphorimidate (IDPi) | Cationic Cyclization | Bis(methallyl)silanes | Up to 96.5:3.5 er | nih.gov |

| Chiral Imidazole Derivative | Desymmetrization / Silylation | Prochiral Silanediols | Up to 98:2 er | acs.org |

| Copper / Chiral Phosphine Ligand | Desymmetrizing Protoboration | Divinyl-substituted silanes | Excellent diastereo- and enantioselectivity | nih.gov |

Future work in this area will likely focus on designing even more active and selective catalysts, broadening the substrate scope, and developing systems that operate under milder, more environmentally friendly conditions. The ultimate aim is to create a versatile toolbox of catalytic methods that allow for the predictable and efficient synthesis of virtually any desired silicon-stereogenic compound.

Expansion of Reaction Scope for Chiral Silicon Centers

With reliable methods for producing enantiopure chiral silanes like Methyl(1-naphthyl)phenylsilane becoming more available, researchers are now exploring new transformations to utilize these valuable molecules. The goal is to expand the synthetic utility of chiral silicon centers, using them as precursors for a wider variety of complex molecular architectures. ucdavis.edu

A significant area of development is the transition-metal-catalyzed enantioselective functionalization of C-H bonds, which allows for the direct installation of a silyl (B83357) group into an organic molecule with high stereocontrol. thieme-connect.com This approach provides a powerful tool for creating complex chiral organosilicon compounds from simple precursors. rsc.org Furthermore, reactions such as the copper-catalyzed desymmetrizing protoboration of vinylsilanes enable the creation of molecules with contiguous silicon and carbon stereocenters, a previously arduous task. nih.gov

The reactivity of the bonds to silicon (Si-H, Si-C, Si-O) in chiral silanes is being harnessed for novel applications. For example, enantiopure silanes are being used in chirality transfer reactions, where the stereochemical information at the silicon center is transferred to a new stereocenter at a carbon atom during a reaction, such as a palladium-catalyzed hydrosilylation. beilstein-journals.org The diverse utility of products like enantioenriched vinylsilanes, which can be synthesized from simple alkenes, is being demonstrated through various downstream transformations that leverage both the olefin functionality and the leaving group ability of substituents on the silicon atom. nih.gov These transformations open pathways to novel chiral π-conjugated systems and other functional molecules. nih.gov

Future research will continue to push the boundaries of what is possible, seeking to develop new reaction classes that are unique to organosilicon chemistry. This includes exploring stereospecific cross-coupling reactions, developing novel ring-opening and ring-expansion reactions of silicon-containing cycles, and utilizing the unique electronic properties of the silyl group to influence the reactivity and selectivity of distant functional groups within a molecule.

Rational Design of Organosilicon Materials with Tailored Reactivity

The unique structural and electronic properties of Methyl(1-naphthyl)phenylsilane, particularly the presence of the bulky and π-conjugated naphthyl group, make it an attractive component for advanced functional materials. The field is moving towards the rational design of organosilicon materials where the specific properties of the silane are tailored for applications in optoelectronics, surface science, and polymer chemistry. dtic.milrsc.org

A key area of interest is the development of materials with specific photophysical properties. rsc.org The incorporation of aromatic groups like naphthyl and phenyl directly onto the silicon atom can enhance σ–π mixing, leading to extended electronic conjugation and altered absorption and emission characteristics. rsc.org Studies on naphthalene-bridged disilanes have shown that the arrangement of substituents on the silicon atoms significantly alters their photophysical properties, including their ability to form excimers (excited-state dimers). rsc.orgresearchgate.net This tunability is crucial for designing new organic light-emitting diode (OLED) materials, fluorescent sensors, and semiconductors. researchgate.net These silicon-bridged heterocycles often exhibit bright blue fluorescence, suggesting potential applications in organic optoelectronic materials. researchgate.net

Beyond optical properties, organosilanes are used to modify surfaces, tailoring properties like hydrophobicity. mdpi.comresearchgate.net By incorporating organosilicon compounds with specific functional groups into polymers, it is possible to control surface energy and create materials that are water-repellent or have anti-icing properties. mdpi.com The specific combination of alkyl (methyl) and aryl (phenyl, naphthyl) groups in Methyl(1-naphthyl)phenylsilane allows for fine-tuning of these surface interactions.

Future directions will involve the synthesis of more complex organosilicon architectures, such as dendrimers and polymers, where chiral silane units are incorporated into the main chain or as peripheral groups. unt.edu By controlling the precise three-dimensional structure and electronic environment of the silicon center, it will be possible to create "smart" materials whose properties can be modulated in response to external stimuli.

Integration of Advanced Computational and Experimental Methodologies

The complexity of reactions involving stereogenic silicon centers necessitates a deep understanding of reaction mechanisms, transition states, and non-covalent interactions that govern stereoselectivity. To this end, the integration of advanced computational methods, such as Density Functional Theory (DFT), with experimental studies has become an indispensable tool. acs.orghydrophobe.org This synergistic approach allows researchers to not only rationalize observed outcomes but also to predict new catalysts and reactions. nih.gov

Computational studies are used to model reaction pathways, calculate activation energies, and visualize the three-dimensional structures of transition states. nih.gov This provides crucial insights into the origin of enantioselectivity in asymmetric catalysis. For example, in the Brønsted acid-catalyzed cyclization of bis(methallyl)silanes, DFT calculations were used to elucidate the enantiodetermining step and explain the role of an acetic acid additive in promoting catalyst turnover. nih.gov Similarly, computational analysis of reactions involving aminosilanes has helped to clarify the role of solvent effects and prereaction complex formation, explaining why a reaction might proceed faster in a nonpolar solvent than a polar one. nih.gov

This integrated approach is also vital for materials design. DFT calculations can predict the electronic band gaps and photophysical properties of novel naphthyl-containing silanes, guiding the synthesis of materials with desired optical and electronic characteristics. rsc.orgnih.gov By simulating molecular orbitals and energy levels, researchers can understand how structural modifications will impact material performance, accelerating the discovery process. hydrophobe.org

The future of organosilane research will see an even deeper integration of computation and experiment. nih.gov The use of machine learning and artificial intelligence to screen potential catalysts and predict reaction outcomes based on large datasets will become more common. This data-driven approach, grounded in experimental validation, will enable the de novo design of highly efficient and selective transformations and the creation of organosilicon materials with precisely tailored, on-demand properties.

Sustainable and Green Chemistry Approaches in Organosilicon Synthesis

In line with the broader goals of the chemical industry, there is a strong and growing emphasis on developing sustainable and green synthetic routes for organosilicon compounds. researchgate.net The historical benchmark for industrial organosilane production, the Müller-Rochow direct process, while effective, often involves chlorinated reagents and generates significant waste. mdpi.comresearchgate.net Modern research aims to move beyond these traditional methods by adhering to the principles of green chemistry.